8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(2-Methylphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that combines phenanthroline and cyclohexane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenanthroline derivative, the introduction of the 2-methylphenyl and phenyl groups can be achieved through Friedel-Crafts alkylation reactions. The final cyclization step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
8-(2-Methylphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, including anti-cancer or antimicrobial activities.
Industry: The compound might be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-(2-Methylphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthroline: A simpler analog without the cyclohexane ring.
Cyclohexane derivatives: Compounds with similar cyclohexane structures but different functional groups.
Other substituted phenanthrolines: Compounds with different substituents on the phenanthroline core.
Uniqueness
8-(2-Methylphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one is unique due to its combination of phenanthroline and cyclohexane structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H24N2O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C29H24N2O/c1-18-8-5-6-11-21(18)29-28-23(16-20(17-26(28)32)19-9-3-2-4-10-19)27-22-12-7-15-30-24(22)13-14-25(27)31-29/h2-15,20,29,31H,16-17H2,1H3 |
InChI Key |
NFLBDAHSOQBDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6 |
Origin of Product |
United States |
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